molecular formula C15H10F3NO B1403313 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile CAS No. 1261742-02-2

3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No. B1403313
CAS RN: 1261742-02-2
M. Wt: 277.24 g/mol
InChI Key: XUCIGNUYBDGATA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. The InChI code for “3-Methoxy-4-(trifluoromethyl)benzonitrile” is 1S/C9H6F3NO/c1-14-8-4-6 (5-13)2-3-7 (8)9 (10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Computational Study on Corrosion Inhibition

  • Application: Used in corrosion inhibition studies, particularly in the context of iron.
  • Details: A computational study investigated novel quinoline derivatives for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulation approaches. This is relevant due to the structural similarity of these derivatives to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile (Erdoğan et al., 2017).

Catalysis in Methoxymethylation Reactions

  • Application: Acts as a catalyst in methoxymethylation reactions.
  • Details: Bismuth triflate, a compound structurally related to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile, was used to catalyze methoxymethylation reactions of alcohols and carboxylic acids with dimethoxymethane in acetonitrile, showing its utility in organic synthesis (Sreedhar et al., 2005).

Synthesis of Novel Schiff Bases

  • Application: Utilized in the synthesis of novel Schiff bases.
  • Details: A study synthesized novel Schiff bases using derivatives structurally similar to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile, demonstrating its relevance in creating compounds with potential antimicrobial activity (Puthran et al., 2019).

Solvatochromic Behavior Studies

  • Application: Used in studying solvatochromic behavior in various solvents.
  • Details: Research on compounds like 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile, related to 3-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile, explored their photophysical properties in different solvents, which is crucial for understanding solvatochromic behavior (Dappour et al., 2019).

properties

IUPAC Name

2-methoxy-4-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c1-20-14-8-11(2-3-12(14)9-19)10-4-6-13(7-5-10)15(16,17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIGNUYBDGATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methoxybenzonitrile (2.08 g, 9.81 mmol) and 4-(trifluoromethyl)phenylboronic acid (2.80 g, 14.7 mmol), potassium fluoride (1.71 g, 29.4 mmol) and Pd(PPh3)4 (1.13 g, 0.98 mmol) in toluene (40 mL) added water (10 mL). The mixture was stirred at 110° C. for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate (20 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. Purification by silica gel chromatography gave 3-methoxy-4′-(trifluoromethyl)biphenyl-4-carbonitrile (2.66 g) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.67 (d, J=8.4 Hz, 2H), 7.63-7.56 (m, 3H), 7.15 (dd, J=8.0, 1.2 Hz, 1H), 7.06 (s, 1H), 3.95 (s, 3H).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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